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Compound of Interest

Compound Name: 3-Methylbutanol - d2

Cat. No.: B1147822 Get Quote

For researchers, scientists, and drug development professionals, obtaining isotopically labeled

compounds is a critical step in various studies, from metabolic tracing to pharmacokinetic

analysis. This guide provides a comprehensive overview of the commercial landscape for 3-

Methylbutanol-d2, including potential suppliers for custom synthesis and essential technical

information for its application.

While direct, off-the-shelf commercial suppliers for 3-Methylbutanol-d2 are not readily found in

standard chemical catalogs, several leading manufacturers of stable isotope-labeled

compounds offer custom synthesis services. These companies have the expertise to produce

high-purity deuterated molecules tailored to specific research needs.

Potential Commercial Suppliers for Custom
Synthesis
Researchers seeking to procure 3-Methylbutanol-d2 will likely need to engage with a company

specializing in custom organic synthesis of stable isotope-labeled compounds. Below is a table

summarizing potential suppliers with the capabilities for such a synthesis.
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Supplier Services Offered Key Features

Cambridge Isotope

Laboratories, Inc. (CIL)

Custom synthesis of stable

isotope-labeled compounds,

cGMP production capabilities.

[1]

World's leading producer of

stable isotopes and labeled

compounds, with extensive

experience in cGMP

manufacturing for clinical

research.[1] Offers a wide

range of deuterated reagents

and intermediates.[2]

Moravek, Inc.

Custom organic synthesis of

stable-labeled (Deuterium,

Carbon-13, Nitrogen-15) and

non-labeled compounds in

small (mg to g) quantities.[3]

Experienced in developing

efficient synthetic routes for a

variety of research needs.[3]

Almac Group

Synthesis and analysis of

stable and 14C isotope-labeled

compounds for all stages of

drug development.

Extensive experience with

small molecules, peptides, and

larger biomolecules.

Synthetic Pathways for 3-Methylbutanol-d2
The synthesis of 3-Methylbutanol-d2 would likely involve the reduction of a suitable precursor

with a deuterium source. A plausible synthetic route could start from 3-methylbutanal or a

derivative thereof. The diagram below illustrates a potential synthetic pathway.
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A potential synthetic pathway for 3-Methylbutanol-d2.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for
Purity and Isotopic Enrichment Assessment
NMR spectroscopy is a fundamental technique for characterizing deuterated compounds. It

allows for the confirmation of the molecular structure and the determination of isotopic
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enrichment.

Methodology:

Sample Preparation: Dissolve a small amount (5-10 mg) of the synthesized 3-Methylbutanol-

d2 in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d4 (CD₃OD).[4] The

choice of solvent should be based on the solubility of the analyte and the desired spectral

window.

¹H NMR Analysis:

Acquire a proton NMR spectrum. The absence or significant reduction of the signal

corresponding to the protons at the deuterated positions will confirm successful labeling.

Protons on the carbon adjacent to the hydroxyl group in alcohols typically appear in the

range of 3.3–4.0 ppm.[5]

The hydroxyl proton itself often appears as a broad singlet between 0.5 and 5.0 ppm, and

its signal can be exchanged with deuterium by adding a few drops of D₂O to the NMR

tube, causing the peak to disappear.[5][6][7] This "D₂O shake" can help in assigning the -

OH peak.[7]

¹³C NMR Analysis:

Acquire a carbon-13 NMR spectrum. The carbon atom bonded to deuterium will show a

characteristic splitting pattern (a triplet for a -CD- group) and a significant decrease in

signal intensity due to the longer relaxation time and the absence of the Nuclear

Overhauser Effect (NOE) from the attached deuterium.

The carbon bearing the hydroxyl group in alcohols typically resonates in the 50–80 ppm

range.[5]

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the degree of

deuteration by comparing the integrals of the remaining proton signals to those of a known

internal standard or to the non-deuterated parts of the molecule.
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Mass Spectrometry for Molecular Weight Confirmation
and Isotopic Distribution
Mass spectrometry is essential for confirming the molecular weight of the deuterated

compound and analyzing the isotopic distribution.

Methodology:

Sample Preparation: Prepare a dilute solution of 3-Methylbutanol-d2 in a suitable volatile

solvent (e.g., methanol, acetonitrile).

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization

technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass

Spectrometry (GC-MS).

Mass Analysis: Acquire the mass spectrum in full scan mode to observe the molecular ion

peak. For 3-Methylbutanol (C₅H₁₂O, MW ≈ 88.15 g/mol ), the d2-labeled analog should

exhibit a molecular ion peak at a higher m/z value, corresponding to the replacement of two

hydrogen atoms with deuterium.

Data Analysis:

Compare the mass spectrum of the deuterated sample to that of an authentic, non-

deuterated standard to confirm the mass shift.

Analyze the isotopic cluster of the molecular ion to determine the isotopic purity. The

presence of ions corresponding to d0, d1, and d2 species will reveal the distribution of

deuterium incorporation.

The following diagram illustrates a typical workflow for the quality control analysis of a custom-

synthesized deuterated compound.
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Workflow for Quality Control of Custom Synthesized 3-Methylbutanol-d2.

By engaging with a reputable custom synthesis provider and employing rigorous analytical

techniques, researchers can confidently obtain and utilize 3-Methylbutanol-d2 for their

advanced research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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